molecular formula C24H25N3O B6551782 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile CAS No. 1040653-84-6

4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile

Cat. No.: B6551782
CAS No.: 1040653-84-6
M. Wt: 371.5 g/mol
InChI Key: FRFFTUOUYRSGBC-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a benzylpiperidine moiety and an ethoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ringThe ethoxy group is usually introduced via an alkylation reaction using ethyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The benzylpiperidine moiety can interact with neurotransmitter receptors, while the quinoline core may bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-2-28-21-8-9-23-22(15-21)24(20(16-25)17-26-23)27-12-10-19(11-13-27)14-18-6-4-3-5-7-18/h3-9,15,17,19H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFFTUOUYRSGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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